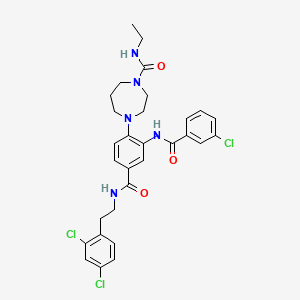

CXCR3 Antagonist 6c

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CXCR3 Antagonist 6c is a selective and potent antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). This receptor is primarily expressed on activated T cells, B cells, and natural killer cells, playing a crucial role in immune responses, including inflammation and tumor immunity . This compound inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 11 (CXCL11) in human embryonic kidney 293 cells expressing the human receptor .

Wirkmechanismus

Target of Action

The primary target of the compound CXCR3 Antagonist 6c is the chemokine (C-X-C motif) receptor 3, also known as CXCR3 . CXCR3 is a G protein-coupled receptor that is primarily expressed on the surface of activated T cells, B cells, and natural killer cells . It plays an essential role in infection, autoimmune diseases, and tumor immunity by binding to specific receptors on target cell membranes to induce targeted migration and immune responses .

Mode of Action

This compound interacts with its target, CXCR3, by inhibiting calcium mobilization induced by chemokine (C-X-C motif) ligand 11 (CXCL11) in cells expressing the human receptor . It is selective for CXCR3 over a panel of 14 human G protein-coupled receptors . The compound displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 in a non-competitive manner . This suggests that this compound binds to CXCR3 receptor at an allosteric site and changes its conformation, which prevents the binding of both CXCL10 and CXCL11 .

Biochemical Pathways

The interaction of this compound with CXCR3 affects several biochemical pathways. The CXCR3/CXCL10 axis has been proposed as a key player in the infiltration of autoreactive T cells into the pancreatic islets followed by the destruction of β cells . The blockade of this axis using this compound may prevent further infiltration and β-cell damage, thus preserving insulin production . Furthermore, CXCR3 ligands differentially regulate the biological function of T cells via biased signaling .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of CXCR3-mediated chemotaxis in human activated T cells . This results in the attenuation of disease development in various disease models . For example, it has been shown to reduce disease severity in experimental autoimmune encephalomyelitis models . Furthermore, this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of CXCR3 is significantly upregulated in response to cytokine stimulation such as IFN-γ and tumor necrosis factor-α (TNF-α) . This suggests that the inflammatory environment could potentially enhance the effectiveness of this compound.

Biochemische Analyse

Biochemical Properties

The CXCR3 Antagonist 6c is a quinazolinone derivative that prevents the binding of CXCL10 and CXCL11 to CXCR3 with high selectivity . It binds to human CXCR3 with a high affinity of 0.4 nM . It displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 in a non-competitive manner , suggesting that it binds to an allosteric site on the CXCR3 receptor .

Cellular Effects

The this compound potently and specifically inhibits CXCR3-mediated chemotaxis in human activated T cells . It has been shown to attenuate disease development in mouse collagen-induced arthritis models . It also significantly reduces disease severity in rat and mouse experimental autoimmune encephalomyelitis models . Furthermore, it achieves dose-dependent prolongation of rat cardiac allograft survival .

Molecular Mechanism

The this compound is trapped in a negatively charged pocket in CXCR3, with a buried surface area of 481.6Å2 . The binding pocket is open to the lipid bilayer through a cleft between TM1 and TM7 . The antagonist is sandwiched between TM7 on one side and TM1 and TM2 on the other side . The aza-quinazolinone group is mainly stabilized by stacking with Trp1092.60 and is hydrogen bonded to the side chain of Tyr3087.43 .

Dosage Effects in Animal Models

The this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival . Most significantly, the this compound in combination with CsA supports permanent engraftment . More detailed studies on the dosage effects of this compound in animal models are needed.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CXCR3 Antagonist 6c involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:

Formation of the core structure: This step involves the synthesis of the core structure, which is a quinazolinone derivative. The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the quinazolinone ring.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for CXCR3. This step may involve reactions such as alkylation, acylation, and halogenation under controlled conditions.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CXCR3-Antagonist 6c unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Chinazolinon-Ring, eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können an bestimmten funktionellen Gruppen, wie z. B. Nitro- oder Carbonylgruppen, auftreten, was zu reduzierten Derivaten führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, wodurch sich ihre chemischen Eigenschaften ändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid, die oft unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise unter wasserfreien Bedingungen verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile oder Elektrophile, mit Reagenzien wie Alkylhalogeniden oder Acylchloriden, unter Bedingungen wie Rückfluss oder Raumtemperatur.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CXCR3-Antagonist 6c, die jeweils unterschiedliche chemische Eigenschaften und potenzielle biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

CXCR3-Antagonist 6c hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

CXCR3-Antagonist 6c übt seine Wirkung aus, indem er an den CXCR3-Rezeptor bindet und seine Wechselwirkung mit seinen natürlichen Liganden wie CXCL9, CXCL10 und CXCL11 hemmt . Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die die Migration und Aktivierung von Immunzellen vermitteln. Der Antagonist bindet an eine allosterische Stelle am Rezeptor und induziert eine Konformationsänderung, die seine Affinität für die natürlichen Liganden reduziert . Dieser Mechanismus blockiert effektiv die Funktion des Rezeptors, wodurch Entzündungen und die Rekrutierung von Immunzellen an Entzündungsstellen oder Tumoren reduziert werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ACT-777991: Ein oral aktiver und selektiver CXCR3-Antagonist mit Stabilität in verschiedenen Tiermodellen.

Einzigartigkeit von CXCR3-Antagonist 6c

CXCR3-Antagonist 6c ist aufgrund seiner hohen Selektivität und Potenz für CXCR3 mit einem IC50-Wert von 0,06 Mikromolar einzigartig . Seine nicht-zytotoxische Natur macht ihn zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen. Darüber hinaus unterscheidet seine Fähigkeit, die durch CXCL11 induzierte Kalziummobilisierung zu hemmen, ihn von anderen CXCR3-Antagonisten .

Eigenschaften

IUPAC Name |

4-[2-[(3-chlorobenzoyl)amino]-4-[2-(2,4-dichlorophenyl)ethylcarbamoyl]phenyl]-N-ethyl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3N5O3/c1-2-34-30(41)38-14-4-13-37(15-16-38)27-10-8-22(18-26(27)36-29(40)21-5-3-6-23(31)17-21)28(39)35-12-11-20-7-9-24(32)19-25(20)33/h3,5-10,17-19H,2,4,11-16H2,1H3,(H,34,41)(H,35,39)(H,36,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDHCRDNIQTCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2689974.png)

![(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2689975.png)

![(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2689979.png)

![3-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2689980.png)

![1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2689981.png)

amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2689982.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2689983.png)

![3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2689988.png)